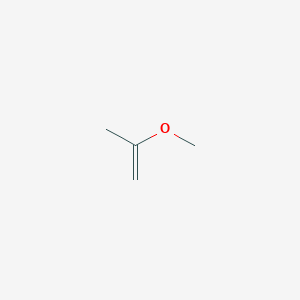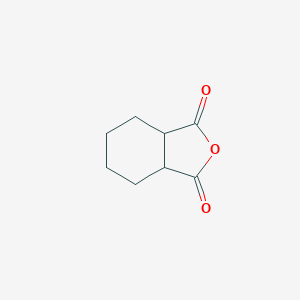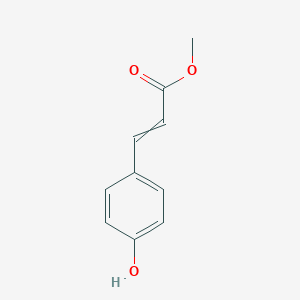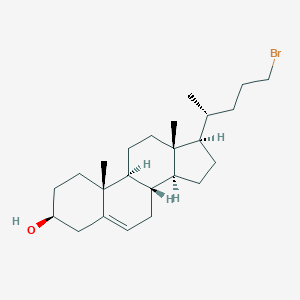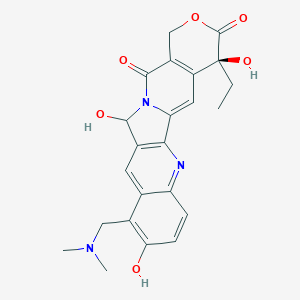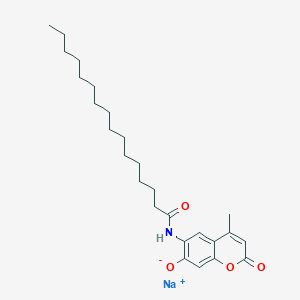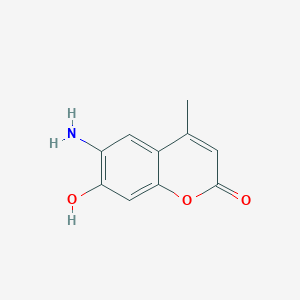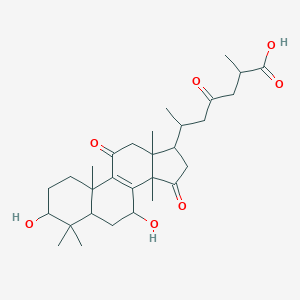
Ácido ganodérico B
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El ácido ganodérico B ejerce sus efectos a través de múltiples dianas moleculares y vías:
Antiinflamatorio: Inhibe la producción de citocinas proinflamatorias y modula la actividad de la vía del factor nuclear-kappa B (NF-κB).
Anticancerígeno: El compuesto induce la apoptosis en las células cancerosas al activar las caspasas e inhibir la vía de la fosfatidilinositol 3-cinasa (PI3K)/Akt.
Antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.
Análisis Bioquímico
Biochemical Properties
Ganoderic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, ganoderic acid B inhibits the activation of Epstein-Barr virus (EBV) antigens by acting as a telomerase inhibitor . Additionally, it has been shown to moderately inhibit HIV-1 protease, thereby affecting viral replication . These interactions highlight the compound’s potential in antiviral therapies.
Cellular Effects
Ganoderic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ganoderic acid B has been found to induce apoptosis in cancer cells by regulating the expression of apoptosis-related genes and proteins . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of ganoderic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, ganoderic acid B inhibits the activity of certain cytochrome P450 enzymes involved in the biosynthesis of sterols . This inhibition affects the production of sterols, which are essential components of cell membranes and precursors for steroid hormones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganoderic acid B change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ganoderic acid B remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of ganoderic acid B vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, ganoderic acid B can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ganoderic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway involves multiple steps, including the conversion of acetyl-CoA to mevalonate and the subsequent formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These intermediates are further processed to produce ganoderic acid B and other related compounds.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido ganodérico B se obtiene principalmente a través del cultivo de Ganoderma lucidum. La biosíntesis de los ácidos ganodéricos implica la vía del mevalonato, donde la acetil-coenzima A se convierte en varios intermediarios, lo que finalmente lleva a la formación de triterpenoides . El sustrato inicial, acetil-coenzima A, se condensa por la acetil-coenzima A acetiltransferasa para producir 3-hidroxi-3-metilglutaril-coenzima A, que luego se reduce por la 3-hidroxi-3-metilglutaril-coenzima A reductasa para producir mevalonato .
Métodos de producción industrial: La producción industrial del ácido ganodérico B implica el cultivo de Ganoderma lucidum en condiciones controladas. Se emplean técnicas como la fermentación sumergida y la fermentación en estado sólido para mejorar el rendimiento de los ácidos ganodéricos . También se exploran la ingeniería genética y la optimización de la vía metabólica para aumentar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido ganodérico B se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes:
Sustitución: Se llevan a cabo reacciones de halogenación y alquilación utilizando reactivos como halógenos y haluros de alquilo.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido ganodérico B con bioactividad mejorada. Estos derivados se estudian por sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
El ácido ganodérico B se compara con otros compuestos similares, como el ácido ganodérico A, el ácido ganodérico C y los ácidos lucidénicos:
Ácido Ganodérico A: Similar en estructura pero difiere en grupos funcionales específicos, lo que lleva a variaciones en la bioactividad.
Ácido Ganodérico C: Otro triterpenoide con propiedades farmacológicas distintas.
Ácidos Lucidénicos: Un grupo de triterpenoides de Ganoderma lucidum con diferentes características estructurales y actividades biológicas.
El ácido ganodérico B se destaca por su combinación única de efectos farmacológicos y su potencial para aplicaciones terapéuticas.
Propiedades
IUPAC Name |
6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLEHFGBRFRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-61-1 | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


